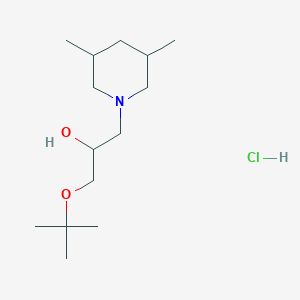

1-(Tert-butoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

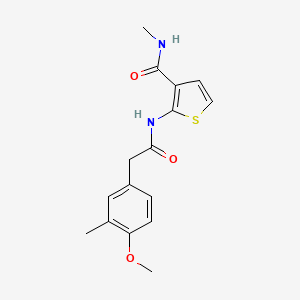

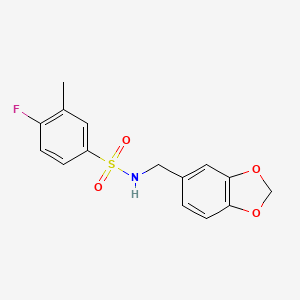

1-(Tert-butoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TBP, and it is a tertiary amine that has a hydroxyl group and a tert-butoxy group attached to the nitrogen atom. TBP is an important intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and organic materials.

Applications De Recherche Scientifique

Radical Intermediates in Organic Synthesis

Research on tert-butoxy derivatives has demonstrated their role in facilitating radical reactions. For instance, the study on the thermolysis of (tert-Butylperoxy)iodanes revealed the formation of divalent iodine (9-I-2) radical intermediates, showcasing an efficient deiodination process. This mechanism underscores the potential of tert-butoxy compounds in synthesizing complex organic molecules through radical pathways (Dolenc & Plesničar, 1997).

Catalysis and Oxidation Reactions

Oxidovanadium(V) complexes, incorporating tert-butoxy groups, have been synthesized and characterized, providing insights into their structural features and potential applications in catalysis. These complexes exhibit supramolecular assemblies supported by hydrogen bonding, which could be harnessed in oxidation reactions and catalytic processes (Back et al., 2012).

Protection of Hydroxyl Groups

The tert-butoxy group is utilized in protecting hydroxyl groups during synthetic procedures. This strategy allows for the selective manipulation of molecules, facilitating complex synthetic transformations. The stability and easy removal of the tert-butoxy protecting group make it invaluable in the synthesis of prostaglandins and other biologically active compounds (Corey & Venkateswarlu, 1972).

Asymmetric Synthesis

The development of chiral amino alcohol-based ligands incorporating tert-butoxy groups has been reported for the asymmetric alkynylation of chloral, leading to high yields and enantiomeric excesses. This research demonstrates the compound's utility in enantioselective synthesis, providing a pathway to chiral alcohols and their derivatives, which are crucial building blocks in pharmaceutical synthesis (Jiang & Si, 2004).

Propriétés

IUPAC Name |

1-(3,5-dimethylpiperidin-1-yl)-3-[(2-methylpropan-2-yl)oxy]propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO2.ClH/c1-11-6-12(2)8-15(7-11)9-13(16)10-17-14(3,4)5;/h11-13,16H,6-10H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOTXRKSXXWXII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)CC(COC(C)(C)C)O)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.84 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B3014783.png)

![5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3014786.png)

![N-[(6-Cyclopropylpyridin-3-yl)methyl]pyridine-2-carboxamide;dihydrochloride](/img/structure/B3014792.png)

![Thiomorpholin-4-yl-[4-[[4-(trifluoromethoxy)phenyl]methyl]morpholin-2-yl]methanone](/img/structure/B3014798.png)

![7-Oxaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B3014803.png)